N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
Overview
Description
Arachidonoyl Ethanolamide-d4, also known as Anandamide-d4, is a deuterated form of Arachidonoyl Ethanolamide. It is an endogenous cannabinoid neurotransmitter that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. This compound mimics the pharmacologic effects of Δ9-tetrahydrocannabinol (THC), the active component of cannabis . Arachidonoyl Ethanolamide-d4 is primarily used as an internal standard for the quantification of Arachidonoyl Ethanolamide by gas chromatography or liquid chromatography-mass spectrometry .
Mechanism of Action
Target of Action
Anandamide-d4, also known as N-Arachidonoyl[1,1,2,2-d4]ethanolamine or N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a deuterated form of anandamide . Anandamide primarily targets the cannabinoid receptors CB1 and CB2, and the vanilloid TRPV1 receptor . These receptors are found in various tissues throughout the body, with CB1 primarily located in the central nervous system and CB2 in peripheral tissues, including immune cells .
Mode of Action
Anandamide-d4, like its non-deuterated counterpart, activates these receptors, initiating G-protein signaling and a number of biological pathways . The activation of these receptors leads to diverse biological results, including modulation of sleep and eating patterns, short-term memory, mood, and the sensation of heat, acid, and proinflammatory stimulants .
Biochemical Pathways
Anandamide-d4 is involved in several biochemical pathways. It is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . The release of anandamide from this composite molecule is accomplished by a series of phospholipases . The resulting signaling involves a diverse set of biological results .
Pharmacokinetics
It is known to be soluble in ethanol , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Anandamide-d4.
Result of Action
The activation of CB1, CB2, and TRPV1 receptors by Anandamide-d4 leads to a variety of molecular and cellular effects. These include modulation of sleep and eating patterns, short-term memory, mood, and the sensation of heat, acid, and proinflammatory stimulants . It’s also suggested that Anandamide-d4 might have anti-inflammatory effects .
Action Environment
The action of Anandamide-d4 can be influenced by various environmental factors. For instance, inflammation and nitro-oxidative stress are associated with both increased CB1 expression and increased CNR1 expression and DNA methylation; and CB2 upregulation via increased pro-inflammatory cytokine levels . These factors can potentially affect the efficacy and stability of Anandamide-d4.
Preparation Methods
Synthetic Routes and Reaction Conditions
Arachidonoyl Ethanolamide-d4 is synthesized by reacting deuterated ethanolamine with arachidonic acid. The reaction typically occurs in a solvent such as hexane, with a catalyst like Novozym 435 lipase. The reaction conditions include agitation under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Arachidonoyl Ethanolamide-d4 involves the enrichment of arachidonic acid from arachidonic acid-rich oils. This is achieved through urea inclusion and silver nitrate solution fractionation. The enriched arachidonic acid is then reacted with deuterated ethanolamine in the presence of a lipase catalyst to produce Arachidonoyl Ethanolamide-d4 .
Chemical Reactions Analysis
Types of Reactions
Arachidonoyl Ethanolamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Amidation: The formation of Arachidonoyl Ethanolamide-d4 itself is an example of an amidation reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymatic hydrolysis using FAAH.
Amidation: Deuterated ethanolamine and arachidonic acid in the presence of a lipase catalyst
Major Products
Oxidation: Oxidized derivatives of Arachidonoyl Ethanolamide-d4.
Hydrolysis: Arachidonic acid and ethanolamine.
Amidation: Arachidonoyl Ethanolamide-d4.
Scientific Research Applications
Arachidonoyl Ethanolamide-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Arachidonoyl Ethanolamide
Biology: Studied for its role as an endogenous cannabinoid neurotransmitter and its interactions with cannabinoid receptors
Industry: Utilized in the development of pharmaceuticals and other products related to lipid biochemistry.
Comparison with Similar Compounds
Similar Compounds
Arachidonoyl Ethanolamide (Anandamide): The non-deuterated form of Arachidonoyl Ethanolamide-d4.
2-Arachidonoylglycerol (2-AG): Another endogenous cannabinoid that binds to CB1 and CB2 receptors.
N-Oleoylethanolamine: A fatty acid derivative that also interacts with cannabinoid receptors.
Uniqueness
Arachidonoyl Ethanolamide-d4 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. This allows for more accurate quantification of Arachidonoyl Ethanolamide in various samples .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQQWMQCRIYKG-KALLKTRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946524-40-9 | |
Record name | (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14-eicosatetraenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946524-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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